molecular formula C18H22N4O2 B6750394 3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide

Cat. No.: B6750394
M. Wt: 326.4 g/mol
InChI Key: HERBQXKVSGFEOC-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an imidazole moiety, and a phenylethyl group

Properties

IUPAC Name

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(8-9-20-16(18)23)17(24)21-13-15-19-10-12-22(15)11-7-14-5-3-2-4-6-14/h2-6,10,12H,7-9,11,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERBQXKVSGFEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)C(=O)NCC2=NC=CN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via condensation reactions involving appropriate imidazole precursors.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Studies focus on its interaction with biological targets, including enzymes and receptors.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, influencing biochemical pathways. The phenylethyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness

3-methyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an imidazole moiety, and a phenylethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

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